N4-Acetylsulfanilamide belongs to the class of compounds known as sulfonamides, which are synthetic antibiotics that contain a sulfonamide group. These compounds inhibit bacterial growth by interfering with folic acid synthesis. N4-Acetylsulfanilamide can be synthesized from sulfanilamide through acylation processes, making it a derivative of the parent compound sulfanilamide.
The synthesis of N4-Acetylsulfanilamide typically involves the acylation of sulfanilamide using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine. The general reaction can be summarized as follows:
For instance, a specific method reported yields N4-acetylsulfanilamide with an efficiency of approximately 89% using acetyl chloride and chloramine-T as reagents in a polar solvent system .
N4-Acetylsulfanilamide has the molecular formula C9H10N2O3S. Its structure features:
The molecular structure can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of characteristic functional groups, including carbonyl and amine stretches .
N4-Acetylsulfanilamide can undergo various chemical reactions typical of sulfonamides:
A kinetic study has shown that N4-acetylsulfanilamide hydrolyzes at measurable rates under physiological conditions, which is relevant for its pharmacokinetic profile .
The mechanism of action for N4-acetylsulfanilamide primarily involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid, it competes with this substrate, effectively blocking folate production necessary for nucleic acid synthesis.
This action leads to bacteriostatic effects, making it useful against various bacterial infections. The compound's efficacy is influenced by its solubility and stability in biological systems .
Characterization techniques such as High-Resolution Mass Spectrometry (HRMS) and NMR provide data supporting these physical properties .
N4-Acetylsulfanilamide has several applications in scientific research:
Recent studies have highlighted its potential antioxidant properties alongside its traditional antimicrobial activities .
The systematic IUPAC name for N4-Acetylsulfanilamide is N-(4-sulfamoylphenyl)acetamide, reflecting its core structural features: a benzene ring substituted at the 1-position with a sulfonamide group (-SO₂NH₂) and at the 4-position with an acetamide moiety (-NHCOCH₃) [3] [5]. Its molecular formula is C₈H₁₀N₂O₃S, with a molecular weight of 214.24 g/mol. The compound’s structure is characterized by a polar sulfonamide group and an acetylated aromatic amine, which significantly influences its physicochemical behavior and pharmacological profile [1] [8].
The structural formula can be represented as:
O ∥ CH₃−C−NH−C₆H₄−SO₂−NH₂
Key features:
Table 1: Atomic Composition of N4-Acetylsulfanilamide
Element | Count | Molecular Contribution |
---|---|---|
Carbon (C) | 8 | 44.85% |
Hydrogen (H) | 10 | 4.71% |
Nitrogen (N) | 2 | 13.07% |
Oxygen (O) | 3 | 22.40% |
Sulfur (S) | 1 | 14.97% |
N4-Acetylsulfanilamide is documented under numerous synonyms across chemical and pharmaceutical literature, reflecting its historical and commercial applications. Key aliases include 4-Acetamidobenzenesulfonamide, Acetylsulfanilamide, and p-Sulfamoylacetanilide [5] [9]. Its CAS Registry Number is 121-61-9, serving as a universal identifier in chemical databases. Additional registry identifiers include:
Table 2: Comprehensive Synonym List
Synonym | Source/Context |
---|---|
4-Acetamidobenzenesulfonamide | IUPAC-derived nomenclature |
N-(4-Sulfamoylphenyl)acetamide | Systematic name |
Erytrin | Historical brand name |
NSC 217 | National Service Catalog identifier |
Sulfacetamide sodium impurity B | Pharmaceutical quality control |
p-Acetamidobenzenesulfonamide | Chemical literature |
N4-Acetylsulfanilamide emerged as a critical synthetic intermediate during the 1930s–1940s in the production of early sulfonamide antibiotics. The landmark discovery of Prontosil (the first commercially available sulfonamide antibiotic) by Gerhard Domagk in 1932 revealed that in vivo metabolic deacetylation converted Prontosil into active sulfanilamide. N4-Acetylsulfanilamide was identified as a key precursor in the multi-step synthesis of sulfanilamide and its derivatives [4] [7].
The synthetic pathway involved:
This compound’s significance lies in its role as a stabilized precursor that enabled efficient large-scale manufacturing of sulfanilamide—the foundational molecule for subsequent sulfonamide antibiotics like sulfapyridine (1938) and sulfamethoxazole (1960s) [4] [7].
Table 3: Historical Milestones Involving N4-Acetylsulfanilamide
Year | Event | Significance |
---|---|---|
1908 | Initial synthesis by Bayer chemists | First chemical characterization |
1932 | Domagk’s Prontosil discovery | Revealed metabolic activation of sulfonamides |
1936 | Synthesis optimization for industrial production | Enabled mass production of sulfanilamide |
1941 | Use in sulfacetamide synthesis | Expanded topical antibacterial applications |
N4-Acetylsulfanilamide’s structural features, particularly its acetylated arylamine, positioned it as a template for understanding structure-activity relationships (SAR) in sulfonamide pharmacology. Unlike unsubstituted sulfanilamides, the N4-acetyl derivative exhibits:
These properties made it a reference compound for developing non-antibacterial sulfonamides. Researchers leveraged its core scaffold to create derivatives targeting:
The N4-acetyl group’s role in mitigating allergic reactions associated with free arylamines (e.g., in sulfamethoxazole) was also investigated, guiding designs to reduce hypersensitivity risks [4] [7]. This structural insight established N4-acetylsulfanilamide as a versatile prototype in rational drug design beyond antimicrobial therapy.
Concluding Remarks
N4-Acetylsulfanilamide serves as both a historical landmark and a chemical blueprint in medicinal chemistry. Its defined identity (IUPAC: N-(4-sulfamoylphenyl)acetamide; CAS 121-61-9) underpins database interoperability, while its role as a synthetic precursor and pharmacological model highlights the enduring impact of structural modification on drug evolution. Future research may further exploit this scaffold for targeted therapeutics.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3